2-Furan-2-yl-3-methyl-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide
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Overview
Description
2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) is a heterocyclic compound that features a furan ring fused with a cyclopenta[b]pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a cyclopentadiene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyridine
- 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]thiazole
Uniqueness
Compared to similar compounds, 2-(furan-2-yl)-3-methyl-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) exhibits unique properties such as enhanced stability and specific bioactivity profiles. Its furan ring contributes to its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide |
InChI |
InChI=1S/C12H12N2O3/c1-8-12(11-6-3-7-17-11)14(16)10-5-2-4-9(10)13(8)15/h3,6-7H,2,4-5H2,1H3 |
InChI Key |
WQKLWHLSUSQKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=CO3 |
Origin of Product |
United States |
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